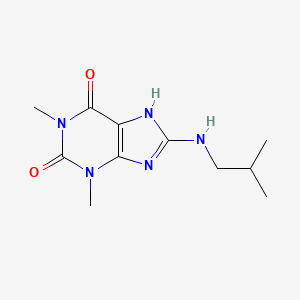

8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as isobutylmethylxanthine, is a synthetic compound belonging to the xanthine family. It is structurally related to caffeine and theobromine, which are naturally occurring xanthines. This compound is widely used in scientific research due to its ability to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of theobromine or caffeine. One common method involves the reaction of theobromine with isobutylamine in the presence of a suitable base, such as sodium hydride, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the isobutylamine replaces a hydrogen atom on the xanthine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the xanthine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced xanthine derivatives.

Substitution: Formation of substituted xanthine compounds with various functional groups.

Aplicaciones Científicas De Investigación

8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is extensively used in scientific research due to its ability to inhibit phosphodiesterase enzymes. This inhibition leads to increased levels of cAMP, which plays a crucial role in various cellular processes. Some key applications include:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in cell culture studies to modulate cAMP levels and study signal transduction pathways.

Medicine: Investigated for its potential therapeutic effects in conditions like asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.

Industry: Utilized in the development of pharmaceuticals and as an additive in certain cosmetic formulations.

Mecanismo De Acción

The primary mechanism of action of 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is the inhibition of phosphodiesterase enzymes. By inhibiting these enzymes, the compound prevents the breakdown of cAMP, leading to its accumulation within cells. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions. This mechanism is crucial in regulating processes such as cell proliferation, differentiation, and apoptosis.

Comparación Con Compuestos Similares

8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique compared to other xanthines due to its specific structural modifications. Similar compounds include:

Caffeine (1,3,7-trimethylxanthine): Naturally occurring stimulant with similar phosphodiesterase inhibitory effects but different potency and selectivity.

Theobromine (3,7-dimethylxanthine): Found in cocoa, with milder stimulant effects and different pharmacological profile.

Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases, with a distinct mechanism of action and therapeutic applications.

Each of these compounds shares a common xanthine core but differs in their side chains and functional groups, leading to variations in their biological activities and applications.

Actividad Biológica

8-(Isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as isobutylmethylxanthine , is a synthetic compound belonging to the xanthine family. It is structurally similar to caffeine and theobromine and is primarily recognized for its biological activity as a phosphodiesterase inhibitor. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells, which plays a crucial role in various physiological processes.

The primary mechanism of action for isobutylmethylxanthine involves the inhibition of phosphodiesterase enzymes. By preventing the breakdown of cAMP, the compound facilitates its accumulation within cells. Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, altering cellular functions such as:

- Cell proliferation

- Differentiation

- Apoptosis

These processes are vital in numerous biological contexts, including immune responses and metabolic regulation.

Inhibition of Phosphodiesterase

Research indicates that isobutylmethylxanthine effectively inhibits phosphodiesterase types 1 and 4 (PDE1 and PDE4), which are involved in the hydrolysis of cAMP. This inhibition has been linked to various therapeutic applications:

- Asthma and COPD : By increasing cAMP levels, it promotes bronchodilation and reduces inflammation.

- Cardiovascular Diseases : Enhanced cAMP signaling can lead to improved cardiac function and vasodilation.

Case Studies

Several studies have highlighted the biological effects of isobutylmethylxanthine:

- Asthma Models : In vitro studies using human bronchial epithelial cells demonstrated that treatment with isobutylmethylxanthine increased cAMP levels significantly, leading to reduced inflammatory cytokine production.

- Cardiac Function : Animal studies showed that administration of isobutylmethylxanthine improved cardiac output in models of heart failure by enhancing myocardial contractility through cAMP-mediated pathways.

- Cancer Research : Preliminary studies indicate that elevated cAMP levels may inhibit tumor growth in certain cancers by promoting apoptosis and inhibiting cell proliferation.

Summary of Biological Activities

| Biological Activity | Effect | References |

|---|---|---|

| Asthma Treatment | Bronchodilation and reduced inflammation | |

| Cardiovascular Health | Improved cardiac output | |

| Cancer Cell Proliferation | Inhibition of tumor growth |

Research Applications

The compound's ability to modulate cAMP levels has made it a valuable tool in various research fields:

- Cell Biology : Used in studies to understand signal transduction pathways.

- Pharmacology : Investigated for potential therapeutic effects across multiple diseases.

- Analytical Chemistry : Employed as a standard in assays measuring phosphodiesterase activity.

Propiedades

IUPAC Name |

1,3-dimethyl-8-(2-methylpropylamino)-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O2/c1-6(2)5-12-10-13-7-8(14-10)15(3)11(18)16(4)9(7)17/h6H,5H2,1-4H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEPDFJOOMFBFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.